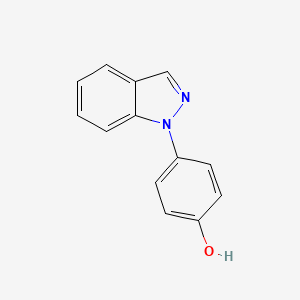

4-(1H-indazol-1-yl)phenol

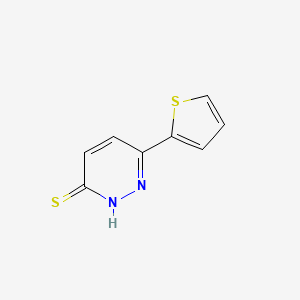

Overview

Description

“4-(1H-indazol-1-yl)phenol” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has a molecular weight of 210.24 .

Synthesis Analysis

Imidazole, the core structure of “this compound”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H . This indicates the presence of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Scientific Research Applications

Antimicrobial Properties

- A series of phenols derivatives, including compounds related to 4-(1H-indazol-1-yl)phenol, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Shaikh et al., 2014).

Estrogen Receptor Ligand Applications

- Substituted 4-(indazol-3-yl)phenols, structurally similar to this compound, have been identified as pathway-selective ligands for the estrogen receptor, showing potential in the treatment of rheumatoid arthritis without typical estrogen-associated proliferative effects (Steffan et al., 2004).

Fluorescent Probe Synthesis

- Derivatives of this compound have been used in the synthesis of fluorescent probes, demonstrating selective fluorescence quenching effects with certain metal ions, indicating potential use as chemical sensors (Hou Xuan, 2012).

Electroactive Polymer Synthesis

- This compound derivatives have been utilized in synthesizing electroactive polymers, indicating potential applications in electronic materials and devices (Kaya & Aydın, 2012).

Enantioselective Synthesis

- These compounds have been used in enantioselective synthesis processes, demonstrating their utility in creating chiral compounds with potential pharmaceutical applications (Ge et al., 2010).

Corrosion Inhibition

- Imidazole derivatives, including those structurally related to this compound, have shown effectiveness in inhibiting corrosion of carbon steel in acidic mediums, indicating potential applications in materials science and engineering (Costa et al., 2021).

C-H Functionalization

- These compounds have been involved in C-H functionalization studies, contributing to the development of diverse heterocycles and expanding their potential in synthetic chemistry (Vidyacharan et al., 2016).

Antiplatelet Activity

- Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, related to this compound, have shown potential as non-peptide antagonists with antiplatelet activity, indicating possible therapeutic uses (Chen et al., 2008).

Synthesis of Photosensitive Polymers

- Novel photosensitive polymers synthesized using derivatives of this compound have shown potential in protecting mild steel from acid corrosion, highlighting their use in materials protection (Baskar et al., 2013).

Breast Cancer Treatment

- Sulfamoylated derivatives of this compound have been developed as steroid sulfatase inhibitors for breast cancer treatment, demonstrating their potential in oncology (Biernacki et al., 2022).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 4-(1H-indazol-1-yl)phenol is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation .

Mode of Action

These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The interaction with iNOS could potentially alter the production of NO, influencing immune response and inflammation.

Properties

IUPAC Name |

4-indazol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPHYKAOPBRCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

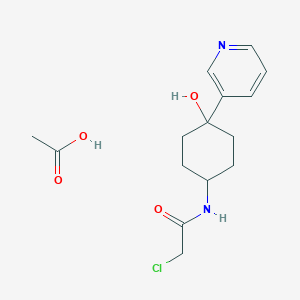

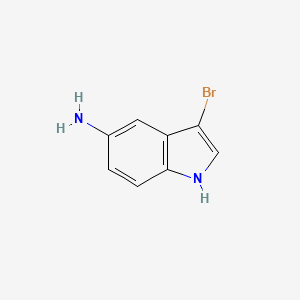

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)

![1-(2-fluorobenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2416273.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)

![2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

![N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide](/img/structure/B2416286.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)